molecular formula C15H18N4OS B11079913 3-tert-butyl-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

3-tert-butyl-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B11079913
M. Wt: 302.4 g/mol
InChI Key: PXJFYPQXRVCZIH-UHFFFAOYSA-N
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Description

3-(TERT-BUTYL)-6-(4-METHOXYPHENYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE is a heterocyclic compound that belongs to the class of triazolothiadiazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(TERT-BUTYL)-6-(4-METHOXYPHENYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE typically involves the reaction of appropriate hydrazine derivatives with thiadiazole precursors. One common method involves the cyclization of 4-methoxyphenylhydrazine with a thiadiazole derivative under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures to facilitate the formation of the triazolothiadiazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

3-(TERT-BUTYL)-6-(4-METHOXYPHENYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols

Scientific Research Applications

3-(TERT-BUTYL)-6-(4-METHOXYPHENYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(TERT-BUTYL)-6-(4-METHOXYPHENYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes such as DNA replication or protein synthesis. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    3-(TERT-BUTYL)-6-(4-METHOXYPHENYL)-7H-[1,2,4]TRIAZOLO[4,3-B][1,3,4]THIADIAZINE: A closely related compound with similar structural features but different biological activities.

    3-(TERT-BUTYL)-6-(4-METHOXYPHENYL)-7H-[1,2,4]TRIAZOLO[1,5-A][1,3,4]THIADIAZINE: Another analog with variations in the triazole ring fusion, leading to different chemical properties.

Uniqueness

3-(TERT-BUTYL)-6-(4-METHOXYPHENYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE is unique due to its specific substitution pattern and the presence of both triazole and thiadiazine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H18N4OS

Molecular Weight

302.4 g/mol

IUPAC Name

3-tert-butyl-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C15H18N4OS/c1-15(2,3)13-16-17-14-19(13)18-12(9-21-14)10-5-7-11(20-4)8-6-10/h5-8H,9H2,1-4H3

InChI Key

PXJFYPQXRVCZIH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C2N1N=C(CS2)C3=CC=C(C=C3)OC

Origin of Product

United States

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